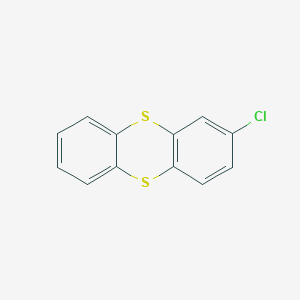

2-Chlorothianthrene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothianthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClS2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMGYPFNCUHPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601190 | |

| Record name | 2-Chlorothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61656-03-9 | |

| Record name | 2-Chlorothianthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorothianthrene and Substituted Thianthrenes

General Synthetic Strategies for Thianthrene (B1682798) Derivatives

The approaches to synthesizing thianthrene derivatives can be broadly categorized into methods that build the heterocyclic scaffold from acyclic precursors and those that modify a pre-existing thianthrene ring system. mit.edu

Condensation Reactions Utilizing Arenethiols

A traditional and versatile method for constructing the thianthrene skeleton involves the self-condensation of arenethiols. rsc.org For example, highly symmetric 2,3,7,8-substituted thianthrenes can be synthesized by treating a thiophenol with fuming sulfuric acid. This process typically forms a mixture of thianthrene oxides, which are subsequently reduced to the desired thianthrene using a reducing agent like zinc or tin(II) chloride. mit.edu This method is also adaptable for the selective synthesis of 2,7-disubstituted thianthrenes. mit.edu Another approach involves the oxidative coupling of thiol precursors. For instance, using oxidizing agents like iodine or hydrogen peroxide in acetic acid can induce the dimerization of thiol groups to form the disulfide linkages of the thianthrene core.

Reactions with Sulfur Chlorides and Lewis Acids

The direct reaction of unfunctionalized aromatic compounds with sulfur chlorides in the presence of a Lewis acid, such as aluminum trichloride (B1173362), provides a direct route to symmetrically substituted thianthrenes. rsc.orgmit.edu Disulfur dichloride is a commonly used sulfur source in these reactions and is reported to produce high-quality thianthrene. mit.edu This method is particularly effective for simple benzene (B151609) derivatives. rsc.org However, for some substitution patterns, such as 1,4,6,9-substituted thianthrenes, this approach is not suitable due to the preferential formation of polysulfide macrocycles. mit.edu An early example of a one-step synthesis involved the use of benzopentathiepin and aluminum trichloride for the cross-annulation of unfunctionalized arenes, though this often required an excess of the aromatic substrate. rsc.org

Targeted Synthesis of Chlorothianthrenes

The synthesis of specifically chlorinated thianthrenes, such as 2-chlorothianthrene, requires more targeted approaches to control the regioselectivity of the chlorination.

Synthesis of this compound from Thianthrene Monoxide and Hydrochloric Acid

A known method for the preparation of this compound involves the reaction of thianthrene monoxide with concentrated hydrochloric acid. researchgate.net This reaction proceeds via a reductive chlorination mechanism and also produces thianthrene and the thianthrene cation radical. researchgate.net Interestingly, when this reaction is carried out in the presence of phenol, p-chlorophenol is formed, and no this compound is isolated, suggesting the involvement of a reactive chlorinating species. researchgate.net Direct attempts to chlorinate thianthrene suspended in hydrochloric acid with chlorine or hypochlorous acid have been unsuccessful, leading instead to thianthrene oxides. researchgate.net

Regioselective Chlorination Approaches for Thianthrene Systems

Achieving regioselective chlorination of the thianthrene core is a significant synthetic challenge. Direct chlorination of thianthrene often leads to a mixture of chlorinated products. For instance, the chlorination of thianthrene with chlorine in the presence of a catalyst like antimony trichloride can produce a mixture of isomers, including 2-chloro-, 2,7-dichloro-, and 2,3,7,8-tetrachlorothianthrene. prepchem.com

More controlled methods often involve the synthesis of a substituted thianthrene precursor that directs the chlorination or the construction of the thianthrene ring from already chlorinated starting materials. For example, 2-bromothianthrene (B1601292) can serve as a precursor to other 2-substituted thianthrenes via lithium-halogen exchange. rsc.org A versatile route to 2,7-disubstituted thianthrenes starts with the base-catalyzed cyclization of 2-chloro-5-nitrobenzenethiol (B8770778) to form 2,7-dinitrothianthrene, which can then be further functionalized. tandfonline.com

Recent advancements have focused on catalytic methods to achieve regioselectivity. A thianthrene/trifluoromethanesulfonic acid (TfOH) catalyzed electrophilic halogenation has been developed, which shows broad substrate applicability. dntb.gov.uarsc.org This system can activate common halogenating reagents like N-halosuccinimides. rsc.org Additionally, nickel-catalyzed cross-coupling reactions of arylthianthrenium salts have emerged as a powerful tool for the regioselective synthesis of aryl halides. acs.org This late-stage functionalization allows for the introduction of chlorine at specific positions that are difficult to access through traditional electrophilic aromatic substitution. acs.org

Advanced Approaches to Thianthrene Skeleton Construction

Modern synthetic chemistry has introduced innovative methods for constructing the thianthrene skeleton, often with greater efficiency and control. One such method is the thia-annulative π-extension (thia-APEX) reaction. rsc.orgrsc.org This one-step process utilizes S-diimidated 1,2-arenedithiols as synthons for a benzene-1,2-dithiol dication, which can then be fused to unfunctionalized aromatic substrates to afford π-extended thianthrene derivatives in good yields. rsc.orgrsc.org This reaction proceeds under mild conditions with a catalytic amount of a strong acid like TfOH. rsc.orgrsc.org

Another advanced strategy involves nucleophilic aromatic substitution (SNAr) reactions. For example, the synthesis of thianthrene-2,7-dicarboxylic acid can be achieved through the cyclization of a dichlorinated aromatic precursor with sodium sulfide (B99878) in a polar aprotic solvent. dtic.mil This method has been used to prepare monomers for high-performance polymers. dtic.mil

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been employed to synthesize thianthrene-arylene conjugated systems. arkat-usa.org These methods typically start from a pre-functionalized thianthrene, such as a bromo- or boronic acid-substituted derivative, and couple it with another aromatic partner. arkat-usa.orgrsc.org

Below is a table summarizing some of the synthetic methods discussed:

| Synthetic Goal | Methodology | Key Reagents | Typical Products | Reference(s) |

| General Thianthrene Synthesis | Condensation of Arenethiols | Arenethiols, fuming H₂SO₄, Zn or SnCl₂ | Symmetrically substituted thianthrenes | rsc.orgmit.edu |

| General Thianthrene Synthesis | Reaction with Sulfur Chlorides | Arenes, S₂Cl₂, AlCl₃ | Symmetrically substituted thianthrenes | rsc.orgmit.edu |

| This compound Synthesis | Reductive Chlorination | Thianthrene monoxide, HCl | This compound, thianthrene | researchgate.net |

| Regioselective Chlorination | Catalytic Halogenation | Thianthrene, TfOH, N-halosuccinimides | Regioselectively halogenated thianthrenes | dntb.gov.uarsc.org |

| Advanced Skeleton Construction | Thia-APEX Reaction | S-diimidated 1,2-arenedithiols, arenes, TfOH | π-Extended thianthrenes | rsc.orgrsc.org |

| Advanced Skeleton Construction | Nucleophilic Aromatic Substitution | Dichlorinated aromatics, Na₂S | Substituted thianthrene dicarboxylic acids | dtic.mil |

| Functionalized Thianthrenes | Cross-Coupling Reactions | Bromo- or boronic acid-substituted thianthrenes, aryl partners, Pd catalyst | Thianthrene-arylene conjugated polymers | arkat-usa.orgrsc.org |

Organothianthrenium Salts as Synthetic Intermediates and Reagents

Organothianthrenium salts are a class of sulfonium (B1226848) salts characterized by a thianthrene core containing one positively charged sulfur atom and one neutral sulfur atom. semanticscholar.orgrsc.orgrsc.org In recent years, these salts have emerged as highly attractive and versatile precursors in organic synthesis. semanticscholar.orgresearchgate.net Their unique structural features and chemical reactivity enable a multitude of transformations designed to forge new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. semanticscholar.orgrsc.orgresearchgate.net The "thianthrenation" strategy allows for the selective conversion of C-H and C-O bonds into organothianthrenium salts in a predictable manner, providing a powerful tool for the regioselective functionalization of arenes, alkenes, and alkanes. rsc.orgrsc.org These stable and easily handled salts can then participate in diverse, often catalytic, reactions under mild conditions. rsc.orgbeilstein-journals.org

A pioneering and widely used method for synthesizing air- and moisture-stable arylthianthrenium salts was developed by the Ritter group. beilstein-journals.orgresearchgate.net This approach involves the reaction of an arene with thianthrene sulfoxide (B87167) (TT=O) in the presence of an anhydride (B1165640), most commonly trifluoroacetic anhydride (TFAA), and a strong acid like HBF₄·OEt₂ or TfOH. beilstein-journals.orgacs.org The reaction exhibits high regioselectivity, which is attributed to the electrophilicity of a proposed thianthrene dication intermediate that engages in electrophilic aromatic substitution. semanticscholar.orgacs.org This method has proven to be robust and applicable to a wide range of arenes, including complex and functionalized molecules, making it a cornerstone of late-stage functionalization. acs.org

Historically, an earlier method reported by Shine in 1971 involved treating thianthrene cationic radical intermediates with electron-rich aromatic compounds. semanticscholar.org While foundational, the modern methods offer greater practicality and scope. beilstein-journals.orgacs.org

| Arene | Reagents | Key Features | Reference |

|---|---|---|---|

| Generic Arene (Ar-H) | Thianthrene Sulfoxide (TT=O), Trifluoroacetic Anhydride (TFAA), Strong Acid (e.g., TfOH) | Mild conditions, high regioselectivity, air- and moisture-stable products. | beilstein-journals.orgacs.org |

| Electron-rich Aromatics | Thianthrene Cationic Radical | Early method for electrophilic aromatic substitution. | semanticscholar.org |

The synthesis of thianthrenium salts is not limited to aromatic substrates; robust methods also exist for the preparation of their alkenyl and alkyl counterparts.

Alkenyl Thianthrenium Salts: Three primary methods have been established for the synthesis of alkenyl thianthrenium salts. semanticscholar.orgrsc.org

Shine's Method (2004): This approach utilizes a thianthrene cation radical perchlorate, formed from thianthrene in the presence of acetic acid and perchloric acid. semanticscholar.orgrsc.org Subsequent treatment with an alkene in acetonitrile (B52724) yields the corresponding alkenyl thianthrenium salt. semanticscholar.orgrsc.org

Ritter's Method (2019): In this procedure, thianthrene oxide is activated with trifluoroacetic anhydride. semanticscholar.orgrsc.org The resulting intermediate reacts with an alkene to form a cyclic adduct, which, after a base workup and anion exchange, furnishes the thermally- and bench-stable alkenyl thianthrenium salt. semanticscholar.orgrsc.org

Wickens' Method (2021): An electrochemical strategy was developed to produce a mixture of dicationic adducts from alkenes and thianthrene, which serve as functional equivalents to alkenyl thianthrenium salts. semanticscholar.org

Alkyl Thianthrenium Salts: Methods for preparing alkyl thianthrenium salts often leverage readily available starting materials. semanticscholar.orgrsc.org

From Alcohols: A general protocol involves the activation of primary or secondary alcohols with triflic anhydride, followed by reaction with thianthrene (TT). semanticscholar.orgrsc.org This provides access to a diverse range of primary and secondary alkyl thianthrenium salts. semanticscholar.org

Trifluoromethyl Thianthrenium Salt: A specific and valuable reagent, the trifluoromethyl thianthrenium salt, was developed by Ritter's group in 2021. semanticscholar.orgrsc.org It is prepared by simply mixing thianthrene with trifluoromethyl sulfonic anhydride. semanticscholar.orgrsc.org This salt is noted for its ease of preparation and handling. semanticscholar.orgrsc.org

| Salt Type | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Alkenyl | Thianthrene, Alkene | Acetic acid, Perchloric acid | semanticscholar.orgrsc.org |

| Alkenyl | Thianthrene oxide, Alkene | Trifluoroacetic anhydride, Base | semanticscholar.orgrsc.org |

| Alkyl (Primary/Secondary) | Alcohol, Thianthrene | Triflic anhydride | semanticscholar.orgrsc.org |

| Alkyl (Trifluoromethyl) | Thianthrene | Trifluoromethyl sulfonic anhydride | semanticscholar.orgrsc.org |

Advanced Spectroscopic and Structural Characterization of 2 Chlorothianthrene and Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation (IR, Raman)

Analysis of Bond Lengths and Angles in Halogenated Thianthrenes

Studies on thianthrene (B1682798) derivatives, including those with halogen substituents, have provided insights into the typical bond lengths and angles within the thianthrene core structure. While direct experimental data for 2-Chlorothianthrene is not detailed in the provided snippets, research on related halogenated thianthrenes offers valuable comparative information.

It has been observed that the substitution of hydrogen atoms with halogens, such as fluorine, on appended phenyl rings (as in benzoylthianthrenes) may not significantly alter the bond lengths and angles within the core thianthrene fragment itself diva-portal.org. This suggests that the thianthrene scaffold possesses a degree of structural robustness, with the primary impact of halogen substitution potentially being on electronic properties and intermolecular interactions rather than drastic changes to the core geometry.

Table 1: Representative Bond Lengths and Angles in Thianthrene Derivatives

| Parameter | Value (Å or degrees) | Source | Notes |

| C-S Bond Length | ~1.76 - 1.78 | diva-portal.orgacs.org | Typical for thianthrene core. |

| C-S-C Valence Angle | ~101.5 - 102° | diva-portal.orgacs.org | Angle within the 1,4-dithiin ring. |

| Dihedral Angle | ~128° - 140.6° | diva-portal.orgacs.org | Angle between the two benzene (B151609) rings of the thianthrene moiety. |

| Aromatic C-C Bond Length | ~1.39 - 1.40 | diva-portal.orgacs.org | Typical for aromatic rings in thianthrene derivatives. |

| Impact of Halogen on Core | Minimal | diva-portal.org | Halogen substitution on appended rings may not alter the thianthrene core geometry. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure, connectivity, and conformation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), through their characteristic chemical shifts, coupling constants, and relaxation properties nih.govnih.gov.

1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental data for identifying and assigning signals corresponding to different atoms in the molecule. Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms and unambiguously assigning complex spectral data, thereby confirming the precise structural arrangement of this compound nih.govnih.gov. While specific NMR spectral data for this compound were not detailed in the provided snippets, these techniques are standard for confirming the presence and position of the chlorine substituent and the integrity of the thianthrene framework.

Application of NMR in Conformational Analysis

NMR spectroscopy is also highly effective for studying molecular conformations. By analyzing temperature-dependent chemical shifts, relaxation rates, and Nuclear Overhauser Effect (NOE) data, researchers can infer information about the dynamic behavior and preferred spatial arrangements of atoms within a molecule nih.govnih.gov. For thianthrene derivatives, NMR could potentially reveal details about the flexibility of the dithiin ring or the orientation of substituents, contributing to a deeper understanding of the molecule's electronic properties and interactions. However, specific conformational studies using NMR for this compound were not found in the provided literature.

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of compounds, as well as to provide structural information through fragmentation patterns lcms.czchromatographyonline.com. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight, Orbitrap) allow for precise mass measurements and the identification of molecular ions.

For this compound, MS (B15284909) would be employed to confirm its molecular formula by accurately measuring the mass-to-charge ratio (m/z) of its molecular ion. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl), would result in a distinct isotopic pattern for the molecular ion peak, aiding in its identification. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further elucidate the structure by revealing characteristic cleavages within the thianthrene ring system and around the chlorine substituent. However, specific mass spectral data for this compound was not detailed in the provided snippets.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and emission spectroscopy (fluorescence and phosphorescence), probes the electronic transitions within molecules. UV-Vis spectroscopy reveals information about the conjugated π-electron systems and chromophores, typically showing absorption bands in the ultraviolet and visible regions of the spectrum researchgate.netresearchgate.net. Fluorescence and phosphorescence spectroscopy provide insights into the excited-state properties, such as emission wavelengths, quantum yields, and lifetimes researchgate.netresearchgate.net.

Thianthrene derivatives, particularly those incorporating electron-donating or withdrawing groups, often exhibit interesting photophysical properties acs.org. Studies on thianthrene-based luminophores, including those with halogen atoms, have demonstrated their ability to display fluorescence and phosphorescence acs.org. The presence of halogen atoms can influence intersystem crossing rates, potentially enhancing phosphorescence. While specific UV-Vis absorption maxima (λmax) for this compound were not provided in the search results, the thianthrene core's extended aromatic system suggests it would absorb in the UV region. Emission properties, if present, would provide further characterization of its electronic structure and potential applications in optoelectronic devices or as fluorescent probes.

Compound List:

this compound

Thianthrene

Halogenated Thianthrenes

Benzoylthianthrenes

Fluorinated Benzoylthianthrenes

Investigation of Room-Temperature Phosphorescence (RTP) Properties

Thianthrene derivatives have demonstrated the capability to exhibit strong room-temperature phosphorescence (RTP) worktribe.comresearchgate.netresearchgate.net. The phenomenon of RTP in purely organic molecules is often attributed to mechanisms that enhance spin-orbit coupling (SOC), thereby facilitating efficient intersystem crossing (ISC) from singlet to triplet excited states frontiersin.orgrsc.org. Studies have shown that the folding-induced SOC enhancement is a key mechanism for achieving RTP in thianthrene derivatives frontiersin.orgfrontiersin.org. For instance, phenyl-substituted thianthrene derivatives like TA1P and TA2P exhibit dual emission of fluorescence and RTP in polymer matrices after deoxygenation, with TA2P displaying higher RTP efficiency frontiersin.orgfrontiersin.org. The presence of sulfur atoms within the thianthrene core is also noted for its role in promoting SOC chinesechemsoc.org. Furthermore, modifications to the thianthrene structure, such as oxidation of sulfur atoms or the introduction of heavy atoms, can modulate RTP properties rsc.orgchinesechemsoc.org. For example, oxidation of thianthrene to 1OTA led to simultaneous ternary emissions from S1, T1, and Tn states, achieving single-molecule white-light emission with a photoluminescence quantum yield (PLQY) of 47.1% chinesechemsoc.org.

Dual Fluorescence-Phosphorescence (DFP) Studies

Several thianthrene derivatives exhibit dual emission, combining fluorescence and RTP at room temperature (RT-DFP) worktribe.comresearchgate.netresearchgate.netresearchgate.net. This dual emission arises from simultaneous radiative decay from both the singlet (S1) and triplet (T1) excited states. The efficient RTP in these systems, often observed in doped films or crystals, is frequently linked to a folding-induced SOC enhancement mechanism frontiersin.orgfrontiersin.orgacs.org. The ability to achieve DFP under ambient conditions, particularly in the solid state, is facilitated by factors that suppress triplet state quenching, such as the rigid environment of organic crystals, which slows down oxygen diffusion researchgate.netacs.org. For example, a carbazolyl derivative of thianthrene showed simultaneous fluorescence and phosphorescence emissions in air within its solid form, leading to strong white luminescence acs.org. The spectral separation between fluorescence and RTP bands is crucial for applications like ratiometric oxygen sensing, where TA2P shows a larger separation compared to TA1P due to enhanced π-conjugation frontiersin.orgfrontiersin.org.

Photophysical Properties and Substituent Effects at the 2-Position

The photophysical properties of thianthrene derivatives are significantly influenced by the nature and position of substituents worktribe.comfrontiersin.orgvu.ltworktribe.comnih.govresearchgate.netdiva-portal.org. Studies on phenyl-substituted thianthrenes, such as 1-phenylthianthrene (TA1P) and 2-phenylthianthrene (TA2P), highlight the impact of substitution position frontiersin.orgfrontiersin.org. TA2P, with the phenyl group at the 2-position, exhibits a higher RTP efficiency and a larger spectral separation between fluorescence and RTP compared to TA1P. This is attributed to a more significant electron conjugation effect between the thianthrene core and the phenyl group when substituted at the 2-position frontiersin.orgfrontiersin.org. Research into benzoyl-containing thianthrene derivatives has also shown them to be efficient RTP emitters, with halogen substituents at different positions influencing their photophysical behavior diva-portal.org. For instance, the introduction of phenyl, naphthyl, or phenanthryl groups at the α-position of thianthrene has been explored to enhance RTP performance, with TA-Phen@MF demonstrating an ultralong RTP lifetime of 1006.45 ms and a high phosphorescence quantum yield of 50.31% rsc.orgnih.gov. The bent, non-aromatic geometry of the thianthrene ring system itself contributes to unique photophysical properties, including enhanced SOC frontiersin.orgchinesechemsoc.orgrsc.org.

Solid-State Structure Determination Methodologies

Understanding the solid-state structure of thianthrene derivatives is crucial for correlating molecular arrangement with their observed photophysical properties. Various techniques are employed to elucidate these structures.

Single Crystal X-ray Diffraction Analysis of Thianthrene Derivatives

Single crystal X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms in crystalline solids rsc.orgdiva-portal.orgmdpi.comnih.govnih.govmdpi.comrsc.orgdtic.milsemanticscholar.orgdiva-portal.orgresearchgate.netmdpi.comresearchgate.net. For thianthrene derivatives, XRD studies have provided insights into their bent, non-aromatic geometry, dihedral angles, and intermolecular interactions diva-portal.orgrsc.orgsemanticscholar.orgresearchgate.netsci-hub.se. For example, the crystal structure of 2,7-dichlorothianthrene (B13149009) reveals a dihedral angle of 132.55(4)° semanticscholar.orgresearchgate.net. Studies on phenyl-substituted thianthrenes have correlated their crystal structures with photophysical properties, noting that the strong bending of the thianthrene moiety and the dihedral angle between the thianthrene and benzoyl groups contribute to the absence of significant π-π intermolecular interactions, thereby enhancing photoluminescence quantum yields diva-portal.org. Thiacalix researchgate.net-2,8-thianthrene (TC researchgate.netTT) was found to adopt an octagonal form in the crystal state, leading to a honeycomb-like pattern with porous channels due to molecular tiling mdpi.comnih.govresearchgate.net. The analysis of chiral thianthrene sulfoxides has also been performed using XRD to determine their absolute configuration and stability nih.gov.

Solid-State NMR for Structural Insights

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary information for structural characterization, particularly for materials that are difficult to crystallize or for probing molecular dynamics and local environments in the solid state dtic.mil. While specific applications of solid-state NMR for this compound itself are not extensively detailed in the provided snippets, it is a standard technique for characterizing organic molecules and polymers. For instance, the solid-state NMR peaks of a thianthrene-containing polymer correlated well with those of its purified model compound dtic.mil. Solid-state NMR can provide insights into conformational rigidity, intermolecular interactions, and phase behavior, which are crucial for understanding the solid-state properties of thianthrene derivatives.

Theoretical and Computational Investigations of 2 Chlorothianthrene

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural characteristics of molecules like 2-Chlorothianthrene. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying molecular properties.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into these aspects libretexts.org. The HOMO represents the region where a molecule is most likely to donate electrons (nucleophilic), while the LUMO indicates where it is most likely to accept electrons (electrophilic) libretexts.orgwikipedia.org.

Computational studies, often utilizing DFT with functionals like B3LYP or ωB97X-D, are employed to calculate these orbital energies and visualize their spatial distribution karazin.uarsc.org. For thianthrene (B1682798) derivatives, the HOMO-LUMO gap is a key parameter influencing electronic and optical properties, such as absorption and emission wavelengths rsc.orgnankai.edu.cn. While specific HOMO and LUMO values for this compound are not detailed in the provided literature, studies on related extended thianthrenes show HOMO levels around -5.90 eV and LUMO levels around -1.74 eV, with the gap significantly influenced by structural modifications and substituents rsc.org. The presence of a chlorine atom is expected to modify the electron density distribution and thus the HOMO-LUMO energies and gap compared to unsubstituted thianthrene, potentially affecting its electronic behavior.

Charge Distribution Analysis in Halogenated Thianthrenes

Understanding the distribution of electron density within a molecule is vital for predicting its interactions and reactivity. DFT calculations, through methods like Mulliken population analysis and electrostatic potential (ESP) mapping, provide detailed charge distribution profiles bhu.ac.in. These analyses reveal partial atomic charges and highlight regions of positive and negative electrostatic potential.

Conformational Analysis and Energetics

Thianthrene, as a core structure, possesses a non-planar, "puckered" or "butterfly" conformation, which is a result of ring strain and the hybridization of the sulfur atoms rsc.orgnankai.edu.cnresearchgate.net. Conformational analysis investigates the various spatial arrangements a molecule can adopt and their relative stabilities.

Intramolecular Interactions and Conformational Isomerism

Intramolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds, play a role in stabilizing specific conformations. The folded nature of the thianthrene core can lead to specific steric and electronic interactions between different parts of the molecule acs.orgnih.gov. While thianthrene derivatives may exhibit conformational isomerism due to rotations around single bonds or different folding patterns, the rigid fused ring system of thianthrene itself limits the extent of conformational variability compared to acyclic molecules nih.govsci-hub.selibretexts.org. The presence of a chlorine atom could introduce additional weak interactions or steric effects that slightly perturb the preferred conformation.

Modeling of Spectroscopic Properties

Computational spectroscopy, primarily using DFT and Time-Dependent DFT (TD-DFT) methods, is a powerful tool for predicting and interpreting experimental spectroscopic data, including UV-Vis absorption, fluorescence, infrared (IR), and Raman spectra karazin.uauochb.cznih.govsns.it. These calculations can provide insights into vibrational frequencies, electronic transition energies, and intensities.

By optimizing molecular geometries and calculating vibrational force fields, DFT can predict IR and Raman spectra, aiding in the assignment of observed bands to specific molecular vibrations nih.govnih.gov. TD-DFT calculations are particularly useful for modeling electronic absorption and emission spectra, correlating calculated excitation energies with observed UV-Vis absorption maxima karazin.uarsc.org. These computational approaches allow researchers to understand how structural features and substituents, like chlorine in this compound, influence the molecule's interaction with electromagnetic radiation.

Data Tables

Table 1: Illustrative Quantum Chemical Calculation Methods for Thianthrene Derivatives

| Computational Method/Technique | Primary Application | Example Context/Reference |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure, Charge Distribution, Energetics | General structural analysis of thianthrene core; calculation of C-S-C angles and dihedral angles nankai.edu.cnresearchgate.netacs.org. Analysis of electronic perturbations by substituents acs.org. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitations, UV-Vis Absorption Spectra, Fluorescence Properties | Modeling absorption and emission spectra of π-extended thianthrenes rsc.org. |

| Mulliken Population Analysis | Atomic Charge Distribution | Used to determine partial atomic charges and understand electron distribution bhu.ac.in. |

| Natural Bond Orbital (NBO) Analysis | Orbital Interactions, Charge Transfer | Used to understand electronic delocalization and bonding characteristics researchgate.net. |

Table 2: Key Conformational Parameters of the Thianthrene Core

| Parameter | Typical Value (approx.) | Computational Method | Reference(s) |

| C-S-C Bond Angle | 100-102° | DFT | nankai.edu.cnresearchgate.netacs.org |

| Dihedral Angle (Ring Puckering) | 131-140° | DFT | nankai.edu.cnresearchgate.net |

| Torsion Angle (e.g., C-C-S-C) | Varies with substitution | DFT | acs.orgnih.gov |

Note: Values are representative for the unsubstituted thianthrene core or closely related derivatives, as specific data for this compound's dihedral angles were not explicitly detailed in the provided snippets.

Table 3: Illustrative Electronic Properties of Thianthrene Derivatives

| Compound/Context | Property | Value (approx.) | Computational Method | Reference(s) |

| Thianthrene (core) | HOMO-LUMO Gap | Not specified | DFT | - |

| Extended Thianthrene (3ca) | HOMO Energy | -5.90 eV | DFT | rsc.org |

| Extended Thianthrene (3ca) | LUMO Energy | -1.74 eV | DFT | rsc.org |

| Dichloro-thianthrene (CS2) | Bandgap | Increased | DFT | nankai.edu.cn |

| Thianthrene-based compounds (general) | Electronic Perturbation | Asymmetry observed | DFT | acs.org |

Note: Data for extended or substituted thianthrenes are provided as illustrative examples of computational findings in this class of compounds. Specific electronic properties for this compound would require dedicated calculations.

Reactivity and Mechanistic Studies Involving the Thianthrene Core and Its Chlorinated Derivatives

Redox Behavior of Thianthrene (B1682798) and Formation of Cation Radicals and Dications

Thianthrene is notable for its ease of oxidation. wikipedia.org It can be oxidized by chemical or electrochemical means to form a distinct red, stable cation radical (Th•+). wikipedia.org This species has been extensively characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. wikipedia.org The redox potential of thianthrene derivatives can be tuned by introducing electron-donating or -withdrawing groups. nih.gov For instance, methoxy-substituted thianthrene exhibits a reversible redox reaction at approximately 3.95 V, while the unsubstituted thianthrene reacts at 4.07 V. nih.gov

The formation of the thianthrene cation radical is a key step in many of its synthetic applications. It can be generated by reacting thianthrene with an oxidizing agent in an appropriate solvent. tandfonline.com This cation radical is an electrophilic species that can react with a wide range of nucleophiles. tandfonline.comtandfonline.comresearchgate.net

Further oxidation of the cation radical can lead to the formation of a thianthrene dication (Th2+). researchgate.netnih.gov While more reactive and less stable than the cation radical, the dication plays a crucial role as a reactive intermediate in certain transformations. researchgate.netnih.gov

The thianthrene cation radical (Th•+) engages in a variety of reactions, the mechanisms of which have been the subject of detailed studies. tandfonline.comtandfonline.comtandfonline.com It can react with nucleophiles through several pathways, including substitution reactions and electron transfer processes. tandfonline.comresearchgate.net

One common reaction pathway involves the attack of a nucleophile on the sulfur atom of the cation radical, leading to the formation of a 5-(substituted)thianthrenium salt. tandfonline.comtandfonline.com These salts are themselves valuable intermediates in organic synthesis. The reactions of the thianthrene cation radical have been explored with a diverse array of nucleophiles, such as azo compounds, hydrazones, oximes, alcohols, phenols, alkenes, and alkynes. tandfonline.comtandfonline.comtandfonline.comsemanticscholar.org

For example, the reaction of the thianthrene cation radical with alkenes can lead to the formation of dicationic adducts. researchgate.netnih.gov In the case of 2,3-dimethyl-2-butene, the resulting adduct can be isolated at low temperatures but decomposes at room temperature. nih.gov The reaction of Th•+ with certain nucleophiles can also exhibit redox catalysis, where the neutral thianthrene is regenerated, leading to enhanced oxidation currents in cyclic voltammetry studies. nih.gov

Kinetic studies have provided further insight into these mechanisms. For instance, the reaction of the thianthrene cation radical with anisole (B1667542) to form a sulfonium (B1226848) salt was found to be second order in the cation radical, suggesting that the reactive species is the thianthrene dication formed through disproportionation of the cation radical in solution. researchgate.netacs.org

The thianthrene dication (Th2+), though highly reactive, has been identified as a key intermediate in several reactions. researchgate.netnih.gov It is often formed in low concentrations from the disproportionation of the thianthrene cation radical. researchgate.net The dication is a potent electrophile and can react with nucleophiles that are unreactive towards the cation radical.

Mechanistic studies on aromatic C-H thianthrenation have suggested that the reaction can proceed through the direct attack of an arene on an activated thianthrene S-oxide species or via the thianthrene dication under acidic conditions. nih.govacs.org The high para-selectivity observed in these reactions is attributed to the reversible formation of different Wheland-type intermediates before an irreversible deprotonation step. acs.org

The thianthrene dication can also form adducts with alkenes. researchgate.net These dicationic adducts are potent dielectrophiles and can undergo regioselective substitution reactions with nucleophiles, providing a platform for aminofunctionalization and other difunctionalization reactions of alkenes. researchgate.netnih.gov An unusual inverse-electron-demand hetero-Diels–Alder reaction involving the thianthrene dication has been proposed to explain the high regio- and stereoselectivity in the thianthrenation of olefins. nih.gov

Palladium-Catalyzed Cross-Coupling Chemistry with Arylthianthrenium Salts

Arylthianthrenium salts, readily prepared from the C-H functionalization of arenes, have emerged as versatile electrophiles in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov These salts exhibit robust reactivity and are often easy to handle. nih.gov A key advantage of using arylthianthrenium salts is the ability to achieve late-stage functionalization of complex molecules. nih.govresearchgate.net

A plausible mechanism for these cross-coupling reactions involves the oxidative addition of the arylthianthrenium salt to a Pd(0) catalyst to form a Pd(II) intermediate, with the release of neutral thianthrene. acs.org This is followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. acs.org

Palladium-catalyzed cross-coupling reactions of arylthianthrenium salts have been successfully employed to form a variety of chemical bonds.

C-C Bond Formation: Hiyama-type cross-coupling reactions with organosilanes provide an efficient route to biaryls, styrenes, and aryl acetylenes. acs.org Suzuki-Miyaura-type couplings with boronic acids are also widely used for the synthesis of biaryls. nih.govresearchgate.net Furthermore, these salts can be used in cross-electrophile couplings with aryl bromides. acs.org The generation of non-stabilized alkyl radicals from thianthrenium salts has also enabled C-C bond formation. researchgate.net

C-N Bond Formation: A range of C-N cross-coupling reactions have been developed, allowing for the amination of arylthianthrenium salts. researchgate.net These reactions are compatible with a variety of nitrogen nucleophiles, including primary and secondary alkyl and aryl amines, as well as N-containing heterocycles. researchgate.net

C-O Bond Formation: The formation of C-O bonds can be achieved through the coupling of arylthianthrenium salts with alcohols. This provides a method for the synthesis of aryl ethers.

C-S Bond Formation: Thioetherification of arylthianthrenium salts can be accomplished, for instance, through electron donor-acceptor complex photoactivation. chemrxiv.org

C-F Bond Formation: While direct palladium-catalyzed C-F bond formation from arylthianthrenium salts is a challenging transformation, advancements in fluorination chemistry, such as concerted nucleophilic aromatic substitution, offer alternative strategies for introducing fluorine into aromatic systems. nih.gov

The table below summarizes selected examples of palladium-catalyzed cross-coupling reactions with arylthianthrenium salts.

| Coupling Partner | Catalyst/Conditions | Bond Formed | Product Type |

| Organosilanes | Pd(tBu3P)2 | C-C | Biaryls, Styrenes, Aryl Acetylenes |

| Aryl Bromides | Pd catalyst, Mg, LiCl | C-C | Biaryls |

| Amines | Pd catalyst | C-N | Aryl Amines |

| H-phosphonates | Pd/Xantphos | C-P | Aryl Phosphonates |

A significant advantage of using arylthianthrenium salts in cross-coupling reactions is the potential for high chemoselectivity. nih.gov In cross-electrophile coupling reactions involving an arylthianthrenium salt and an aryl halide, the palladium(0) catalyst can preferentially react with the arylthianthrenium salt. nih.govscilit.com

This selectivity is attributed to the faster rate of oxidative addition of the arylthianthrenium salt to the palladium(0) center compared to the oxidative addition of the aryl halide. nih.gov This difference in reactivity allows for the selective "umpolung" (reversal of polarity) of the aryl group derived from the thianthrenium salt, for example, through a borylation reaction, which can then undergo a subsequent Suzuki-Miyaura coupling with the aryl halide in situ. nih.govresearchgate.net This strategy enables the coupling of two different electrophilic partners under mild conditions and with excellent functional group tolerance. nih.gov

Photoredox-Catalyzed Transformations

In addition to palladium catalysis, arylthianthrenium salts are effective precursors for aryl radicals under photoredox conditions. nih.gov Visible light-mediated photoredox catalysis provides a mild and efficient method for generating aryl radicals from arylthianthrenium salts, which can then participate in a variety of transformations. rsc.orgorganic-chemistry.org

One proposed mechanism involves the irradiation of the arylthianthrenium salt with visible light, which can lead to the homolytic cleavage of the C-S bond, generating an aryl radical and a thianthrene radical cation. nih.gov The generated aryl radical can then be trapped by a suitable reaction partner.

This strategy has been applied to a range of reactions, including the synthesis of arenesulfonohydrazides through a three-component reaction of thianthrenium salts, hydrazines, and a sulfur dioxide source. rsc.org It has also been used for the α-sulfonylation of ketones. organic-chemistry.org Mechanistic investigations in these reactions often point towards a radical pathway initiated by single electron transfer. organic-chemistry.org Furthermore, catalyst-free arylation of heteroarenes can be achieved by using UV light to induce the formation of an aryl radical from the arylthianthrenium salt. nih.gov

Alkyl Radical Generation from S-(alkyl)thianthrenium Salts

The generation of non-stabilized alkyl radicals from S-(alkyl)thianthrenium salts under mild photoredox conditions has been established as a valuable synthetic methodology. nih.govnih.govresearchgate.net This process allows for the conversion of alcohols, via their corresponding S-(alkyl)thianthrenium salts, into alkyl radicals, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. The general mechanism is believed to involve the formation of an electron donor-acceptor (EDA) complex between the thianthrenium salt and a suitable electron donor, which upon photoexcitation, initiates a radical chain reaction. nih.gov

However, specific studies detailing the synthesis and subsequent photoredox-mediated radical generation from S-alkyl-2-chlorothianthrenium salts have not been prominently reported. Consequently, there is a lack of data on how the electron-withdrawing nature of the chlorine substituent at the 2-position of the thianthrene core would influence the stability of the corresponding thianthrenium salt, the efficiency of EDA complex formation, or the rate of alkyl radical generation.

C-H Functionalization Strategies Utilizing Thianthrene Scaffolds

Thianthrene and its derivatives have been utilized as scaffolds in C-H functionalization strategies, serving as directing groups or participating in oxidative C-H functionalization reactions. These methods provide a powerful means to introduce functionality at otherwise unreactive C-H bonds.

Despite the broad interest in C-H activation, specific examples and detailed mechanistic studies of C-H functionalization strategies that explicitly utilize a 2-chlorothianthrene scaffold are not described in the surveyed literature. The electronic and steric effects of the 2-chloro substituent on the efficacy and regioselectivity of such C-H functionalization reactions remain an area for future investigation.

Metal-Free Functionalization Reactions

Metal-free functionalization reactions involving thianthrene derivatives have gained significant attention due to their potential for more sustainable and cost-effective synthetic routes.

Direct Thioetherification and Amination

While general methods for the direct, metal-free thioetherification and amination of S-(alkyl)thianthrenium salts have been developed, allowing for the formation of C-S and C-N bonds, specific applications and data for reactions involving S-alkyl-2-chlorothianthrenium salts are not available. The influence of the 2-chloro substituent on the electrophilicity of the sulfonium salt and the kinetics of these nucleophilic substitution reactions has not been documented.

Substituent Effects on Reactivity and Regioselectivity

In the context of thianthrenation of arenes, the regioselectivity is a key consideration. However, detailed mechanistic studies and quantitative data specifically dissecting the impact of a 2-chloro substituent on the regioselectivity of thianthrene's reactions are not present in the reviewed scientific literature. The precise electronic and steric effects of this substituent on the stability of reaction intermediates and transition states have not been elucidated.

Advanced Applications of 2 Chlorothianthrene and Thianthrene Derivatives in Materials Science and Catalysis

Applications in Organic Electronic Materials

Thianthrene (B1682798) and its derivatives are gaining considerable attention in the field of organic electronics due to their compelling electronic and optical characteristics. iau.irsolubilityofthings.com These carbon-based molecules are integral to the development of devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). iau.iriau.ir The inherent properties of thianthrene-based materials, such as their charge transport capabilities and potential for efficient light emission, make them promising candidates for the next generation of electronic components. iau.ir

Organic Semiconductor Devices

Thianthrene derivatives show significant promise as organic semiconductors. iau.iriau.ir Their molecular structure allows for the mobility of electrons and holes under an electric field, a fundamental requirement for semiconductor behavior. iau.ir The performance of these materials in devices can be influenced by factors like molecular structure, purity, and processing conditions. iau.ir

Thianthrene-based materials are being explored for their potential in various organic semiconductor devices:

Organic Field-Effect Transistors (OFETs): The charge transport properties of thianthrene derivatives are crucial for their application in OFETs. iau.iriau.ir

Organic Light-Emitting Diodes (OLEDs): The fluorescence quantum yields of some thianthrene derivatives indicate their potential for efficient light emission in OLEDs. iau.iriau.ir

Organic Photovoltaic Cells (OPVs): The electronic properties of thianthrenes make them suitable for use in the active layers of OPVs. iau.iriau.ir

Research into thianthrene derivatives has also led to the development of materials with high charge carrier mobility and stability, essential for practical device applications. numberanalytics.com For instance, extending the π-conjugation in thianthrene-like structures has been a successful strategy for creating superior organic semiconductors. sigmaaldrich.com

Thianthrene-Containing Polymers for Electronic Applications

Thianthrene moieties have been successfully incorporated into polymer backbones to create materials with tailored electronic properties. These polymers often exhibit good solubility in organic solvents, facilitating their processing into thin films for device fabrication. iau.irmit.edu

One notable application is in multilayer polymer light-emitting diodes (PLEDs). A thianthrene-containing polyimide, for example, can function as a hole transport material. bme.hu By creating multilayer structures through techniques like spin-coating and thermal cross-linking, the performance of these devices can be optimized. bme.hu The ability to form insoluble cross-linked layers prevents the dissolution of underlying layers during the fabrication of multilayer devices. bme.hu

The development of thianthrene-containing polymers has also been driven by the need for materials with high refractive indices for optical applications. mit.edu Furthermore, the electrochemical properties of these polymers make them suitable for use as electrode materials in energy storage devices. acs.org

Phosphorescent and Luminescent Materials

Thianthrene and its derivatives have emerged as a fascinating class of materials for phosphorescent and luminescent applications. frontiersin.orgnih.govacs.orgworktribe.com Their unique folded molecular structure plays a crucial role in promoting the necessary photophysical processes for efficient light emission. frontiersin.orgnih.gov

Room-Temperature Phosphorescence (RTP) Emitters

Purely organic materials that exhibit room-temperature phosphorescence (RTP) are of great interest for applications in sensing, imaging, and lighting. frontiersin.orgnih.gov Thianthrene derivatives have been shown to be effective RTP emitters, often through a mechanism of folding-induced spin-orbit coupling (SOC) enhancement. frontiersin.orgnih.gov This structural feature facilitates the transition of excited molecules from a singlet state to a triplet state, a key step for phosphorescence.

Researchers have designed and synthesized various thianthrene derivatives to optimize their RTP properties. For instance, modifying the thianthrene core with different substituents can tune the emission color and efficiency. frontiersin.orgnih.gov The introduction of heavy atoms like bromine or heteroatoms such as oxygen, nitrogen, and sulfur into the molecular structure is a common strategy to enhance SOC and, consequently, RTP. frontiersin.org

A significant finding is that the RTP of thianthrene derivatives can be highly sensitive to the presence of oxygen. frontiersin.orgnih.gov This property makes them excellent candidates for developing optical oxygen sensors. In the absence of oxygen, these materials can exhibit bright RTP, which is quenched as the oxygen concentration increases. frontiersin.orgnih.govresearchgate.net

| Compound | Host Matrix | RTP Lifetime (ms) | Key Findings | Reference |

| TN-2Nap-p | Poly(methyl methacrylate) | 431 | Exhibited remarkable thermally erasable photochromism. | rsc.org |

| TN-2Me-doped film | Not specified | 132.58 | Showed increased photoluminescent quantum yield but no photochromism. | rsc.org |

| 2-phenylthianthrene (TA2P) | Polymethyl methacrylate (B99206) (PMMA) | Not specified | Exhibits higher RTP efficiency compared to TA1P. frontiersin.orgnih.gov | frontiersin.orgnih.gov |

| Thianthrene-based luminophors | ZEONEX 480 (polymer) | Not specified | Showed phosphorescence emission when dispersed in the polymer. | researchgate.net |

Thermally Activated Delayed Fluorescence (TADF) Systems

Thermally activated delayed fluorescence (TADF) is another mechanism that allows for the efficient harvesting of triplet excitons in organic molecules, leading to enhanced light emission in devices like OLEDs. rsc.orgacs.org TADF materials are characterized by a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.orgrsc.org

Thianthrene derivatives have been incorporated into molecular designs to create novel TADF emitters. rsc.orgresearchgate.net In these systems, the thianthrene unit can act as an electron donor or be part of a more complex donor-acceptor structure. researchgate.nettandfonline.com The goal is to engineer molecules with a small ΔEST to facilitate reverse intersystem crossing (RISC), the process where triplet excitons are converted back to emissive singlet excitons. rsc.orgrsc.org

For example, combining a thianthrene donor with an acceptor unit like benzophenone (B1666685) or diphenylsulfone has been explored. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to predict the ΔEST and other electronic properties of these designed molecules. rsc.orgtandfonline.com

| Compound | ΔEST (eV) | Key Findings | Reference |

| tCzDSO2 | 0.29 | Emits intense aggregation-induced emission (AIE). | rsc.org |

| 3tCzDSO2 | 0.06 | Exhibits both AIE and TADF properties. | rsc.org |

| Benzophenone derivative | 0.06 | Showed higher triplet exciton (B1674681) contribution in emission. | researchgate.net |

| Diphenylsulfone derivative | 0.27 | Triplet harvesting detected via both TADF and RTP. | researchgate.net |

Design Principles for High-Performance Organic RTP Materials

The development of high-performance organic RTP materials based on thianthrene relies on several key design principles aimed at enhancing spin-orbit coupling (SOC) and suppressing non-radiative decay pathways. frontiersin.orgsemanticscholar.org

Enhancing Spin-Orbit Coupling (SOC):

Folded Geometry: The inherent non-planar, folded structure of the thianthrene core is a primary contributor to SOC enhancement. frontiersin.orgnih.gov This "folding-induced SOC" facilitates intersystem crossing from the singlet to the triplet state. frontiersin.orgnih.gov

Heavy-Atom Effect: The introduction of heavy atoms, such as bromine or iodine, into the molecular structure is a well-established strategy to increase SOC. frontiersin.org The interaction between the electron's spin and the heavy nucleus promotes the spin-flipping transitions required for phosphorescence.

Heteroatom Incorporation: The presence of heteroatoms like sulfur, oxygen, and nitrogen within the molecular framework can also enhance SOC. frontiersin.org Thianthrene itself contains two sulfur atoms, contributing to its intrinsic phosphorescent properties.

Suppressing Non-Radiative Decay:

Rigid Environments: Placing thianthrene derivatives in a rigid matrix, such as a polymer film or a crystalline state, is crucial. frontiersin.orgnih.govacs.orgworktribe.com This rigidity minimizes molecular vibrations and rotations, which are major pathways for non-radiative decay of triplet excitons. frontiersin.org

Host-Guest Interactions: The interactions between the thianthrene-based guest molecule and the host matrix can help to lock the molecule in a fixed conformation, further suppressing non-radiative processes. frontiersin.org

By applying these principles, researchers can design thianthrene-based molecules with bright and long-lived RTP, paving the way for their use in a wide range of advanced applications. frontiersin.orgnih.gov

Redox-Active Materials for Energy Applications

The inherent redox activity of the thianthrene core, capable of reversible single-electron transfers to form stable radical cations and dications, has positioned its derivatives as compelling candidates for advanced energy storage systems. researchgate.net The nonplanar, butterfly-like structure of neutral thianthrene flattens upon oxidation, a structural change that is integral to its electrochemical behavior. researchgate.net This property is being leveraged in the development of high-potential organic and all-organic batteries.

Researchers have explored thianthrene derivatives as high-potential cathode materials for lithium-organic batteries. For instance, a small molecule based on thianthrene, 1,3,6,8-tetrakis(4-bromophenyl)pyrene (BDBDT), exhibited a high discharge plateau at 3.9 V (vs. Li/Li⁺) and maintained a discharge capacity of 63 mAh g⁻¹ after 100 cycles at a high current density. rsc.org This performance highlights the potential of thianthrene-based molecules in creating organic electrodes for batteries with high energy and power densities. rsc.org

In the realm of redox-flow batteries, which offer scalable energy storage, thianthrene derivatives are being investigated as high-potential organic redox mediators. mdpi.comresearchgate.net Polymers incorporating thianthrene units have been shown to function as 4 V-class mediators, capable of charging inorganic cathode materials like LiMn₂O₄. mdpi.comresearchgate.net This approach, known as redox targeting, combines the high energy density of solid inorganic materials with the charge-carrying function of mobile organic mediators. researchgate.net The use of polymeric thianthrene mediators also helps to suppress the crossover of active materials between the battery's compartments, a common issue in flow cell design. mdpi.com

Furthermore, the development of bipolar redox-active molecules, which can be both oxidized and reduced, is a key strategy for symmetric all-organic batteries. Thianthrene-based molecules have been successfully synthesized for this purpose, demonstrating stable cycling performance. researchgate.netresearchgate.net For example, an all-organic battery using poly(2-vinylthianthrene) as the cathode material showed a discharge plateau at 3.95 V vs. Li+/Li and a specific energy of about 415 mWh g⁻¹. researchgate.net These findings underscore the versatility of the thianthrene scaffold in designing next-generation energy storage solutions. rsc.orgresearchgate.net

Table 1: Electrochemical Performance of Thianthrene-Based Materials in Battery Applications

| Thianthrene Derivative | Application | Key Performance Metric | Reference |

| BDBDT (small molecule) | Lithium-Organic Battery Cathode | Discharge plateau at 3.9 V vs. Li/Li⁺ | rsc.org |

| Poly(2-vinylthianthrene) | All-Organic Battery Cathode | Discharge capacity of 105 mAh g⁻¹ | researchgate.netrsc.org |

| Thianthrene Polymers | Redox Mediator for Flow Battery | Enables charging of LiMn₂O₄ (4V-class) | mdpi.comresearchgate.net |

| PyPh-BZ-Th (CMP) | Supercapacitor Electrode | Specific capacitance of 617 F g⁻¹ at 0.5 A g⁻¹ | acs.org |

Supramolecular Chemistry and Self-Assembly

The unique structural and electronic properties of thianthrene and its derivatives make them valuable building blocks in supramolecular chemistry. thieme-connect.de The rigid, V-shaped geometry of the thianthrene unit can be exploited to construct macrocycles and other complex, self-assembled architectures. thieme-connect.denih.gov

A notable application is the incorporation of thianthrene moieties into larger macrocyclic systems like thiacalixarenes and thiapillararenes. nih.govresearchgate.net For example, a thianthrene-based cyclic tetramer, thiacalix researchgate.net-2,8-thianthrene (TC researchgate.netTT), was synthesized and shown to adopt a distinct octagonal shape capable of including small solvent molecules within its cavity. nih.gov In the solid state, these macrocycles can laminate into honeycomb-like patterns, creating porous channels, which is a desirable feature for developing functional solid materials for guest adsorption or catalysis. nih.gov

The synthesis of macrocycles containing multiple thianthrene units within a thiapillar nih.govarene skeleton has also been achieved. researchgate.net Introducing the doubly-bridged thianthrene units enhances the rigidity of the macrocycle and imparts redox and photoluminescent properties derived from the thianthrene core. researchgate.net This demonstrates how the thianthrene scaffold can be used to engineer molecular systems with specific functions for applications in host-guest chemistry and sensing. researchgate.netnih.gov

Furthermore, the principles of self-assembly have been used to create three-dimensional metallamacrocycles using thianthrene-based ligands. researchgate.net These complex structures are formed through the coordination of metal ions with carefully designed organic linkers containing the thianthrene unit, showcasing the utility of this heterocycle in constructing sophisticated supramolecular systems. researchgate.netbeilstein-journals.org The dynamic nature of the carbon-sulfur bonds in certain contexts can also be harnessed, as demonstrated by thianthrene exchange reactions used to form macrocycles and porous polymers with interesting redox properties. chinesechemsoc.org

Catalytic Applications and Reagent Design

A significant breakthrough in synthetic organic chemistry has been the development and application of aryl thianthrenium salts as versatile reagents. nih.govresearchgate.net These salts are typically prepared by the site-selective C-H thianthrenation of arenes, a process that installs the thianthrene group onto an aromatic ring with high regioselectivity. researchgate.netthieme-connect.com Once formed, the aryl thianthrenium salt acts as a "linchpin," an electrophilic handle that enables a wide array of subsequent functionalization reactions at the site of the original C-H bond. researchgate.netacs.org

This two-step strategy (thianthrenation followed by functionalization) provides a powerful platform for the late-stage functionalization (LSF) of complex molecules, such as pharmaceuticals and agrochemicals. researchgate.netacs.org The thianthrenium group can be readily displaced by various nucleophiles and coupling partners through transition-metal-catalyzed or photoredox-catalyzed processes. researchgate.netrsc.org This allows for the introduction of a diverse range of functional groups, including carbon, nitrogen, and sulfur-based moieties. researchgate.netbeilstein-journals.org

The utility of this approach stems from several key advantages:

High Regioselectivity: The initial thianthrenation reaction is often highly selective for the most electron-rich C-H bond, avoiding the need for directing groups that are typically required in other C-H functionalization methods. thieme-connect.com

Broad Substrate Scope: The method is applicable to a wide variety of aromatic and heteroaromatic compounds. thieme-connect.com

Versatility: The resulting thianthrenium salts can participate in numerous transformations, including cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds. nih.govresearchgate.net

Stability: Aryl thianthrenium salts are often bench-stable, crystalline solids that are easy to handle and purify. acs.org

This linchpin strategy has streamlined the synthesis of molecular analogues for structure-activity relationship (SAR) studies in drug discovery, providing rapid access to diverse chemical structures from a common intermediate. researchgate.netacs.org

Table 2: Examples of Transformations Using Aryl Thianthrenium Salts

| Reaction Type | Coupling Partner/Reagent | Product Type | Reference |

| C-P Cross-Coupling | H-phosphonates, H-phosphinates | Arylphosphorus compounds | researchgate.net |

| C-N Cross-Coupling | Amines, Azoles | Arylamines, N-arylheterocycles | researchgate.netbeilstein-journals.org |

| C-S Cross-Coupling | Thiols, DABCO·(SO₂)₂ | Aryl sulfides, Arenesulfonamides | rsc.orgbeilstein-journals.org |

| C-C Cross-Coupling | Alkynes, Boronic acids | Arylalkynes, Biaryls | researchgate.netbeilstein-journals.org |

| Deuteration | Deuterium oxide (D₂O) | Deuterated arenes | researchgate.net |

Beyond their role as synthetic intermediates, thianthrene derivatives are being incorporated into the design of novel catalytic systems. Their unique electronic and structural features make them attractive scaffolds for both photocatalysts and ligands in transition-metal catalysis.

Thianthrene and its derivatives can act as metal-free organic photocatalysts. mdpi.com For example, under visible light irradiation, the thianthrene radical cation can be generated in situ and act as a transient single-electron transfer (SET) mediator. researchgate.net This approach has been used to facilitate radical-radical cross-coupling reactions without the need for an external photocatalyst. researchgate.net Additionally, other sulfur-containing heterocycles structurally related to thianthrene, like thioxanthones, have been developed as efficient photoredox catalysts for polymerization processes, including those used in 3D printing. mdpi.com

The rigid, bent structure of thianthrene makes it an interesting ligand component for creating catalysts with specific spatial arrangements. While this area is still emerging, the principles are demonstrated in the broader field of sulfur-containing ligands. The defined geometry can influence the coordination environment around a metal center, potentially impacting the selectivity and activity of a catalyst. Research into thianthrene-based ligands for applications like asymmetric catalysis is an active area of exploration. atlas.jp

Environmental Research Context of Polychlorinated Thianthrenes

Polychlorinated thianthrenes (PCTAs) are sulfur analogues of the highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and are considered environmental contaminants. icm.edu.plnih.gov PCTAs are not produced commercially but are formed as unintentional byproducts in various industrial and thermal processes. mdpi.comnih.gov

The primary formation pathways involve the reactions of chlorinated sulfur-containing precursors at high temperatures, such as in:

Waste Incineration: Municipal, hazardous, and industrial waste incinerators are significant sources. nih.govmdpi.com The presence of both chlorine (e.g., from PVC) and sulfur in the waste stream provides the necessary elements for PCTA formation.

Metallurgical Processes: Metal reclamation plants, such as aluminum smelters and car shredders, can create conditions conducive to the formation of PCTAs and related compounds like polychlorinated dibenzothiophenes (PCDTs). pan.pl

Pulp and Paper Industry: The use of chlorine-based bleaching agents in pulp mills can lead to the formation of various organochlorine compounds, including PCTAs, which have been detected in mill effluents. pan.placs.org

Chemical Manufacturing: The production of certain chemicals, particularly those involving chlorinated phenols or thiophenols, can generate PCTAs as impurities. ourpassaic.org

The key chemical precursors for PCTA formation are chlorothiophenols (CTPs). nih.govmdpi.comresearchgate.net Under thermal conditions, CTPs can generate various radical species, including chlorothiophenoxy radicals. The self-condensation or cross-condensation of these radicals is a primary route to the thianthrene skeleton. nih.govresearchgate.net Theoretical studies have shown that radical-radical coupling reactions are thermodynamically and kinetically favorable pathways for the formation of various PCTA congeners, including 1-monochlorothianthrene and 1,6-dichlorothianthrene. nih.gov These reactions are analogous to the well-studied formation of dioxins from chlorophenols. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-Chlorothianthrene and Related Thianthrenes

The study of this compound and its parent compound, thianthrene (B1682798), has revealed a class of sulfur-containing heterocyclic compounds with distinctive properties and a growing range of applications. Thianthrene, characterized by a folded "butterfly" structure with two benzene (B151609) rings linked by a pair of sulfur atoms, exhibits unique electronic and redox characteristics. rsc.org The introduction of a chlorine atom at the 2-position, creating this compound, further modifies these properties, enhancing its reactivity and potential for further chemical transformations. ontosight.ai

Research has established several synthetic routes to chlorothianthrenes. One notable method involves the direct chlorination of thianthrene in the presence of a catalyst like antimony trichloride (B1173362) (SbCl3), which can lead to a mixture of isomers including this compound. prepchem.com Another approach involves the treatment of thianthrene 5-oxide with hydrochloric acid, which can also produce 2-halothianthrenes. epdf.pub The synthesis of 1-chlorothianthrene has been achieved from 1-aminothianthrene via diazotization. vdoc.pub These synthetic methodologies provide access to a variety of substituted thianthrenes, allowing for the fine-tuning of their physical and chemical properties.

The applications of thianthrene derivatives are diverse and expanding. Their unique redox behavior makes them valuable in the development of redox-active materials and for energy storage. thieme-connect.com In materials science, thianthrenes have been incorporated into polymers and have shown promise in the creation of phosphorescent materials and porous polymers. thieme-connect.comresearchgate.net Specifically, the introduction of chlorine atoms onto the thianthrene core has been shown to improve molecular crystallinity, which is beneficial for applications in organic photovoltaics. nankai.edu.cn The ability of thianthrene to undergo reversible one- and two-electron oxidations is a key feature driving its use in these advanced materials. thieme-connect.com

Furthermore, thianthrene and its derivatives, including aryl thianthrenium salts, have emerged as powerful intermediates in organic synthesis. They facilitate the site-selective functionalization of arenes, a long-standing challenge in chemistry. acs.orgresearchgate.net This has enabled a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.orgmpg.de

Emerging Research Avenues in Thianthrene Chemistry

The field of thianthrene chemistry is experiencing a surge of innovation, with several exciting research avenues emerging. One of the most promising areas is the development of novel catalytic systems. Recent studies have shown that thianthrene, in combination with a strong acid like trifluoromethanesulfonic acid (TfOH), can act as an effective catalyst for various electrophilic halogenations. rsc.orgrsc.org This opens up new possibilities for the synthesis of organohalides, which are crucial building blocks in many areas of chemistry. rsc.org

Another significant area of development is the use of thianthrene chemistry for the functionalization of alkenes. The generation of alkenylthianthrenium salts from alkenes provides versatile electrophilic intermediates that can participate in a variety of transformations, including the synthesis of aziridines and allylic amines. nih.gov The ability to tune the structure of thianthrene itself is expected to provide further control over the reactivity and selectivity of these reactions. nih.gov

Mechanochemistry, or the use of mechanical force to induce chemical reactions, is also being explored as a green and efficient alternative to traditional solution-based methods for thianthrene-mediated reactions. semanticscholar.org Research has demonstrated that thianthrene oxidation, arene thianthrenation, and subsequent functionalization can be performed in a ball mill with high yields, often under ambient conditions and without the need for inert atmospheres. semanticscholar.org This approach offers significant advantages in terms of reduced solvent waste, energy consumption, and reaction times. semanticscholar.org

The synthesis of π-extended thianthrenes is another active area of research. rsc.org These larger, more complex thianthrene derivatives are being investigated for their unique photophysical properties and potential applications in organic electronics. rsc.org New synthetic methods, such as thia-APEX reactions, are being developed to efficiently construct these complex structures from unfunctionalized aromatics. rsc.org

Furthermore, the development of chiral thianthrenes is a burgeoning field. nih.gov The synthesis and separation of stable chiral sulfoxides of thianthrene have been achieved, opening the door to their use in asymmetric synthesis and as chiral materials. nih.gov

Prospective Impact on Advanced Materials and Synthetic Methodologies

The ongoing research into this compound and the broader class of thianthrenes is poised to have a significant impact on both advanced materials and synthetic methodologies.

In the realm of advanced materials, the unique electronic and photophysical properties of thianthrene derivatives make them highly promising for a new generation of organic electronic devices. ontosight.aichemimpex.com Their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) is an area of intense investigation. chemimpex.com The ability to tune the properties of these materials by modifying the substitution pattern on the thianthrene core, including through chlorination, offers a pathway to designing materials with optimized performance for specific applications. ontosight.ainankai.edu.cn For instance, the strategic placement of chlorine atoms can enhance molecular packing and improve device efficiency in organic solar cells. nankai.edu.cn The development of thianthrene-based conductive polymers also holds potential for applications in sensors and batteries. chemimpex.com

From a synthetic standpoint, the continued development of thianthrene-mediated reactions will provide chemists with powerful new tools for the construction of complex molecules. The ability to achieve site-selective functionalization of arenes and alkenes addresses a fundamental challenge in organic synthesis. acs.orgresearchgate.netnih.gov This has profound implications for drug discovery and the synthesis of agrochemicals and other fine chemicals, where precise control over molecular architecture is paramount. chemimpex.comresearchgate.netnih.gov The development of standardized and automated protocols for these reactions will further accelerate the exploration of chemical space and the generation of novel molecular entities. acs.org

The exploration of mechanochemical methods for thianthrene chemistry points towards more sustainable and efficient manufacturing processes. semanticscholar.org By reducing reliance on hazardous solvents and energy-intensive procedures, these methods align with the principles of green chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes